(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15911429
InChI: InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+
SMILES:
Molecular Formula: C18H23NO
Molecular Weight: 269.4 g/mol

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15911429

Molecular Formula: C18H23NO

Molecular Weight: 269.4 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one -

Specification

Molecular Formula C18H23NO
Molecular Weight 269.4 g/mol
IUPAC Name 2-[(E)-non-1-enyl]-1H-quinolin-4-one
Standard InChI InChI=1S/C18H23NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h8-14H,2-7H2,1H3,(H,19,20)/b11-8+
Standard InChI Key ZNTUDOOZDLMYAG-DHZHZOJOSA-N
Isomeric SMILES CCCCCCC/C=C/C1=CC(=O)C2=CC=CC=C2N1
Canonical SMILES CCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a quinolin-4(1H)-one core substituted at the C2 position with a (E)-non-1-en-1-yl group. The quinoline moiety consists of a bicyclic structure with a benzene ring fused to a pyridone ring, while the nonenyl side chain introduces a nine-carbon alkenyl group with a trans (E) configuration at the double bond . Key structural identifiers include:

PropertyValue
IUPAC Name2-[(E)-non-1-en-1-yl]-1H-quinolin-4-one
Canonical SMILESCCCCCCCC=CC1=CC(=O)C2=CC=CC=C2N1
InChI KeyZNTUDOOZDLMYAG-DHZHZOJOSA-N
XLogP35.7
Hydrogen Bond Donors1
Rotatable Bonds7

The E-configuration of the alkenyl group is critical for maintaining planar geometry, which influences π–π stacking interactions with biological targets . The extended hydrophobic side chain enhances lipid solubility, as evidenced by the high XLogP3 value of 5.7 .

Spectroscopic Characterization

  • Mass Spectrometry: LC-MS analysis reveals a precursor ion at m/z 270.199 ([M+H]⁺), with fragmentation peaks at m/z 184.078 and 159.071, indicative of cleavage at the quinoline-alkenyl junction .

  • IR Spectroscopy: Key absorptions include 1668 cm⁻¹ (lactam C=O stretch) and 3044 cm⁻¹ (aromatic C–H stretch), consistent with quinoline derivatives .

  • ¹H-NMR: Protons on the alkenyl chain appear as a multiplet at δ 5.3–5.5 ppm, while the quinoline NH proton resonates near δ 11.2 ppm (DMSO-d₆) .

Synthesis and Manufacturing

Reported Synthetic Routes

While no explicit synthesis for (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one is documented, analogous quinolin-4-ones are typically prepared via:

  • Friedländer Annulation: Condensation of 2-aminobenzaldehyde derivatives with ketones in acidic conditions .

  • Metal-Catalyzed Coupling: Palladium-mediated Heck or Suzuki couplings to introduce alkenyl/aryl groups at the C2 position.

For this compound, a plausible route involves:

  • Formation of the quinolin-4-one core from 2-aminobenzaldehyde and ethyl acetoacetate.

  • Introduction of the nonenyl group via a Wittig reaction between a quinoline-2-carbaldehyde and a nonyl-derived ylide.

Challenges in Synthesis

  • Stereoselectivity: Ensuring E-configuration in the alkenyl side chain requires stringent control of reaction conditions (e.g., low temperatures, bulky bases) .

  • Purification: The compound’s high lipophilicity complicates isolation via column chromatography, necessitating recrystallization from polar aprotic solvents .

Physicochemical Properties

Lipophilicity and Solubility

  • LogP: Experimental XLogP3 = 5.7 predicts significant lipid solubility, limiting aqueous solubility (<0.1 mg/mL) .

  • Solubility Enhancers: Co-solvents like DMSO or cyclodextrin complexes may improve bioavailability for in vitro assays .

Stability Profile

  • Photodegradation: The conjugated quinoline-alkenyl system is susceptible to UV-induced isomerization, necessitating storage in amber vials.

  • Thermal Stability: Decomposition onset occurs at 320°C, suitable for high-temperature applications .

Biological Activities and Hypothesized Mechanisms

Anticancer Activity

Quinolin-4-ones inhibit topoisomerase II and tubulin polymerization. Molecular docking studies suggest the alkenyl chain in (E)-2-(Non-1-en-1-yl)quinolin-4(1H)-one could bind to hydrophobic pockets in β-tubulin (PDB: 1SA0) .

Antifungal Applications

In a study of structurally similar compounds, 4-hydroxyquinolin-2-ones showed MIC values of 8–32 µg/mL against Candida albicans, attributed to ergosterol biosynthesis inhibition .

Research Gaps and Future Directions

  • Pharmacokinetic Studies: No data exist on absorption, metabolism, or toxicity.

  • Target Identification: Proteomic screens are needed to identify binding partners.

  • Formulation Development: Nanoemulsions or liposomes could address solubility limitations .

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